REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[C@H:9]1[CH2:14][CH2:13][C@@H:12]([N:15]2[CH2:20][CH2:19][C:18]([CH3:22])([CH3:21])[CH2:17][CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[CH3:21][C:18]1([CH3:22])[CH2:19][CH2:20][N:15]([CH:12]2[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]2)[CH2:16][CH2:17]1
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Name
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cis-dibenzyl-[4-(4,4-dimethyl-piperidin-1-yl)-cyclohexyl]-amine
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Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N([C@@H]1CC[C@@H](CC1)N1CCC(CC1)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.14 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 50 psi and 20° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor is concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCN(CC1)C1CCC(CC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |